{4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone is a complex organic compound that features a piperidine ring substituted with a bromophenyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenylamine.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using 2-fluorophenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
{4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting neurological disorders.
Biology: The compound can be used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Materials Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-chlorophenyl)methanone
- {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-methylphenyl)methanone
- {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone
Uniqueness
The uniqueness of {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H18BrFN2O |
---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
[4-(4-bromoanilino)piperidin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C18H18BrFN2O/c19-13-5-7-14(8-6-13)21-15-9-11-22(12-10-15)18(23)16-3-1-2-4-17(16)20/h1-8,15,21H,9-12H2 |
InChI Key |
YOMXSVUGWLBFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.